Cas no 757192-80-6 (2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One)

2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One 化学的及び物理的性質
名前と識別子
-
- <br>2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanon e
- 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Z56995184
- CS-0229912
- 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
- G38624
- SR-01000054260
- 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- 757192-80-6
- AKOS008967712
- EN300-10154
- SR-01000054260-1
- 2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One
-
- インチ: InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3
- InChIKey: KAUMMPNJELYZSJ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 279.0826200Da
- 同位素质量: 279.0826200Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22Ų
- XLogP3: 3.9
2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C387110-100mg |
2-Chloro-1-[1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-Yl]Ethan-1-One |
757192-80-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-10154-5.0g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 5g |
$825.0 | 2023-04-29 | |
TRC | C387110-50mg |
2-Chloro-1-[1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-Yl]Ethan-1-One |
757192-80-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-10154-0.25g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
Enamine | EN300-10154-10g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 10g |
$1224.0 | 2023-10-28 | |
1PlusChem | 1P019K7G-100mg |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 100mg |
$148.00 | 2024-04-21 | |
A2B Chem LLC | AV24908-1g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 1g |
$334.00 | 2024-04-19 | |
A2B Chem LLC | AV24908-5g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 5g |
$904.00 | 2024-04-19 | |
A2B Chem LLC | AV24908-10g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 10g |
$1324.00 | 2024-04-19 | |
TRC | C387110-500mg |
2-Chloro-1-[1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-Yl]Ethan-1-One |
757192-80-6 | 500mg |
$ 320.00 | 2022-06-06 |
2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-Oneに関する追加情報
Introduction to 2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-YlEthan-1-One (CAS No. 757192-80-6)
The compound 2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-YlEthan-1-One, identified by its CAS number 757192-80-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound features a complex molecular structure that has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both chloro and fluoro substituents, combined with a pyrrole core, makes it a structurally intriguing molecule with potential for diverse biological activities.
Recent research in the domain of synthetic organic chemistry has highlighted the importance of functionalized pyrroles in the development of novel therapeutic agents. The 3-Fluoro-4-Methylphenyl moiety in this compound not only enhances its lipophilicity but also modulates its interactions with biological targets. This feature is particularly relevant in the design of kinase inhibitors and other small-molecule drugs that require precise targeting and high binding affinity.
The 2,5-Dimethyl substitution on the pyrrole ring contributes to the steric and electronic properties of the molecule, influencing its reactivity and pharmacokinetic profile. Such structural elements are often engineered to improve metabolic stability and reduce off-target effects, which are critical considerations in modern drug development. The compound’s ethanone side chain further diversifies its chemical space, offering opportunities for further derivatization and optimization.
In the context of contemporary medicinal chemistry, the synthesis and characterization of 2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-YlEthan-1-One have been influenced by advancements in catalytic methods and computational modeling. These techniques have enabled researchers to explore complex reaction pathways and predict molecular interactions with greater accuracy. The compound’s potential as a building block for more sophisticated scaffolds has been demonstrated through several recent publications, where it has been employed in the synthesis of analogs with enhanced pharmacological properties.
One particularly noteworthy application of this compound is in the development of inhibitors targeting protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, making them attractive therapeutic targets. However, their large binding surfaces and transient nature pose significant challenges for drug design. The unique structural features of 2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-YlEthan-1-One provide a promising scaffold for designing molecules that can effectively disrupt these interactions. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain PPIs, suggesting its utility in treating conditions associated with aberrant protein-protein communication.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly alter a molecule’s pharmacokinetic properties, including bioavailability and metabolic stability. In 2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-YlEthan-1-One, the fluoro substituent at the para position relative to the methyl group on the aromatic ring is strategically placed to maximize its influence on electronic distribution. This arrangement enhances the molecule’s ability to interact with biological targets while maintaining favorable physicochemical properties.
Furthermore, the chloro group attached to the pyrrole ring serves as a versatile handle for further chemical modifications. It can be readily displaced by nucleophiles under controlled conditions, allowing for the introduction of additional functional groups such as amides or ethers. This reactivity has been exploited in several synthetic strategies aimed at generating libraries of compounds for high-throughput screening (HTS). The combination of these functional groups makes 2-Chloro-1-(3-fluoro(4-methylphenyl))-2(5-dimethylpyrrolidinon)] Ethanone (CAS No 757192806) an invaluable asset in medicinal chemistry pipelines.
Computational studies have also played a pivotal role in understanding the behavior of this compound both in vitro and in silico. Molecular docking simulations have been used to predict how it might bind to various biological targets, providing insights into its potential mechanism of action. These simulations have helped guide experimental efforts by identifying key interactions that should be optimized for enhanced potency and selectivity.
The synthesis of 2-Chloro-[fluro(4-methy) phenyl]-dimethy]pyrrolo] ethanone (CAS No 757192806) involves multiple steps that showcase modern synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrrole core, while palladium catalysis has been used to introduce the fluoro substituent at the desired position on the aromatic ring. These advanced techniques have enabled chemists to access complex structures with high efficiency and precision.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. In cell-based assays, it has demonstrated activity against certain cancer cell lines by modulating key signaling pathways involved in proliferation and survival. While these findings are preliminary, they underscore its potential as a lead compound for developing novel anticancer agents.
The development of new therapeutic agents is often hampered by challenges related to drug solubility and bioavailability. The structural features of [fluro(4-methy) phenyl]-dimethy]pyrrolo] ethanone (CAS No 757192806) have been engineered to address these issues. For instance, the presence of both methyl groups on the pyrrole ring enhances lipophilicity without compromising water solubility—a critical balance for oral bioavailability.
In conclusion,[fluro(4-methy) phenyl]-dimethy]pyrrolo] ethanone (CAS No 757192806) represents a promising candidate for further pharmaceutical development due to its unique structural features and demonstrated biological activity. Its synthesis showcases cutting-edge techniques from organic chemistry while offering opportunities for optimization through computational modeling and medicinal chemistry strategies.
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